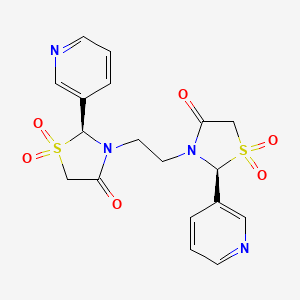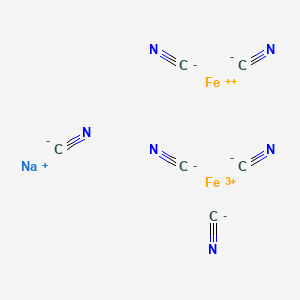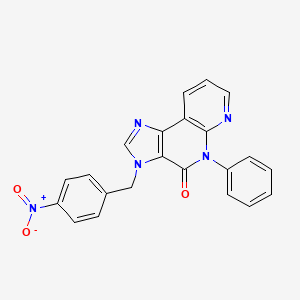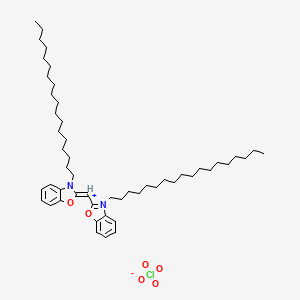
N,N'-Dioctadecyloxacyanine perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Dioctadecyloxacyanine perchlorate is a synthetic organic compound known for its unique photophysical properties. It belongs to the class of cyanine dyes, which are widely used in various scientific and industrial applications due to their ability to absorb and emit light at specific wavelengths.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dioctadecyloxacyanine perchlorate typically involves the reaction of octadecylamine with a cyanine dye precursor under controlled conditions. The reaction is carried out in an organic solvent, such as chloroform or dichloromethane, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of N,N’-Dioctadecyloxacyanine perchlorate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions
N,N’-Dioctadecyloxacyanine perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its photophysical properties.
Reduction: Reduction reactions can revert the compound to its original state or produce new derivatives.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different cyanine dye derivatives, while substitution reactions can yield a variety of functionalized cyanine dyes.
科学研究应用
N,N’-Dioctadecyloxacyanine perchlorate has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in imaging techniques to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays and therapeutic applications due to its ability to target specific biological molecules.
Industry: Applied in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism by which N,N’-Dioctadecyloxacyanine perchlorate exerts its effects involves its interaction with specific molecular targets. The compound can bind to nucleic acids, proteins, and other biomolecules, altering their structure and function. This interaction is often mediated by the compound’s photophysical properties, which allow it to absorb and emit light, providing valuable information about the target molecules.
相似化合物的比较
Similar Compounds
Similar compounds to N,N’-Dioctadecyloxacyanine perchlorate include other cyanine dyes, such as:
- Cy3
- Cy5
- Indocyanine green
Uniqueness
What sets N,N’-Dioctadecyloxacyanine perchlorate apart from these similar compounds is its specific absorption and emission wavelengths, which make it particularly useful for certain applications. Additionally, its long alkyl chains provide enhanced solubility and stability in various solvents, making it a versatile tool in scientific research and industrial applications.
属性
CAS 编号 |
34157-25-0 |
|---|---|
分子式 |
C51H83ClN2O6 |
分子量 |
855.7 g/mol |
IUPAC 名称 |
(2Z)-3-octadecyl-2-[(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;perchlorate |
InChI |
InChI=1S/C51H83N2O2.ClHO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-43-52-46-39-33-35-41-48(46)54-50(52)45-51-53(47-40-34-36-42-49(47)55-51)44-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2-1(3,4)5/h33-36,39-42,45H,3-32,37-38,43-44H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
OEVDAKNZMXPEBE-UHFFFAOYSA-M |
手性 SMILES |
CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2O/C1=C\C3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O |
规范 SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


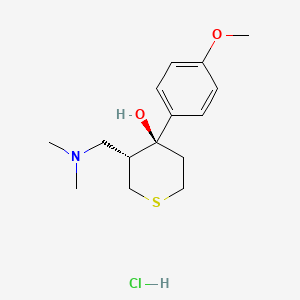

![(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3S)-2-hydroxy-3-[(2S)-2-methanesulfonamido-3-(naphthalene-2-sulfinyl)propanamido]-4-phenylbutyl]-decahydroisoquinoline-3-carboxamide](/img/structure/B12766165.png)
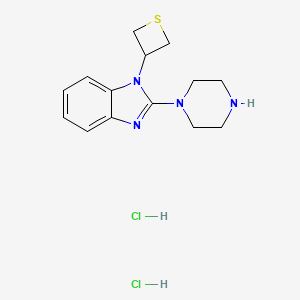


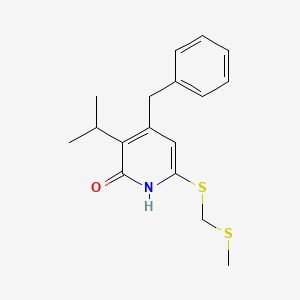
![3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane;(E)-but-2-enedioic acid](/img/structure/B12766187.png)
